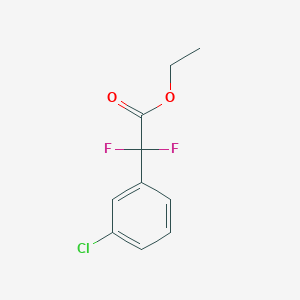

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

Vue d'ensemble

Description

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is a chemical compound with the CAS Number: 14062-29-4 . It has a molecular weight of 198.65 .

Synthesis Analysis

The synthesis of related compounds often involves reactions with various substrates . For instance, 2-(3-Chlorophenyl)ethylamine was used in the preparation of phenylacetaldehyde by a proton abstraction process . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine .Chemical Reactions Analysis

While specific reactions involving Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate are not detailed in the search results, related compounds have been discussed. For example, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate would be suitable for the reactions of carboxylic acids .Applications De Recherche Scientifique

Electrosynthesis and Building Block Precursor

Ethyl-2,2-difluoro-2-trimethylsilylacetate, prepared from ethyl-2-chloro-2,2-difluoroacetate, serves as a difluoromethylene building block precursor. This compound is produced via electrolysis in a one-step process, showcasing its utility in organic synthesis for transferring the ethyl-2,2-difluoroacetate moiety to various electrophiles (Clavel et al., 2000).

Visible-Light-Driven Acetylation

A study demonstrated the visible-light-driven direct 2,2-difluoroacetylation of alkenes using ethyl 2-bromo-2,2-difluoroacetate. This process, facilitated by a blue light-emitting diode (LED) and fluorescein catalyst, highlights the compound's potential in creating 2,2-difluoroacetyl compounds and 2,2-difluoroalkanoates with moderate to excellent yields (Furukawa et al., 2020).

Radical Reactions and Synthesis of GABA Analogues

Ethyl/methyl 2-bromo-2,2-difluoroacetate has been used in radical reactions with vinyl ethers to synthesize difluoro or monofluoroacetyl-substituted acetals. This methodology was applied in the synthesis of 3,3-difluoro-GABA, showcasing the compound's role in synthesizing novel organic compounds with potential biological activities (Kondratov et al., 2015).

Dyeing Polyester Fibres

Research on disperse dyes for dyeing polyester fibers involved the synthesis of ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, demonstrating the compound's utility in textile applications. These dyes offer a range of colors with good fastness properties, though with noted poor photostability (Iyun et al., 2015).

Photoinduced Reactions

A study on photoinduced vicinal difluoroalkylation and aminosulfonylation of alkynes utilized ethyl 2-bromo-2,2-difluoroacetate. This four-component reaction under photocatalysis formed ethyl 2,2-difluoro-4-aryl-4-sulfamoylbut-3-enoates, demonstrating the compound's potential in creating complex molecules through photochemical processes (Xiang et al., 2017).

Safety and Hazards

Orientations Futures

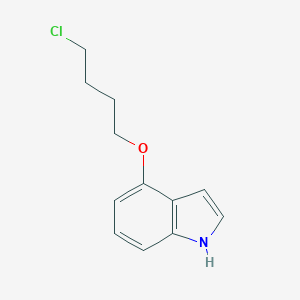

While specific future directions for Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate are not mentioned in the search results, related compounds have been discussed. For instance, compounds with substituted phenyl rings are considered as a perfect side chain for the indole nucleus for the development of new antioxidant agents .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone, are known to inhibit oxidative phosphorylation .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways .

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZFHRLBCLCNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577543 | |

| Record name | Ethyl (3-chlorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135334-14-4 | |

| Record name | Ethyl (3-chlorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(R)-1-Bromoethyl]benzene](/img/structure/B179599.png)

![N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B179601.png)

![1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone](/img/structure/B179603.png)

![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)

![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)